Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride

Description

Nomenclature and Classification

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride belongs to the broad classification of carboximidates, also known as imidates, which are organic compounds that can be conceptualized as esters formed between an imidic acid and an alcohol. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as methyl 2-(oxolan-3-yl)ethanecarboximidate hydrochloride, where oxolan represents the systematic name for tetrahydrofuran. Alternative nomenclature includes 2-(tetrahydrofuran-3-yl)acetimidic acid methyl ester hydrochloride, reflecting the compound's structural relationship to acetimidic acid derivatives. The classification of this compound within the imidate family is significant because imidates are distinguished from their tautomeric amide counterparts by their unique reactivity patterns and electronic properties.

Imidates are also recognized as imino ethers due to their structural resemblance to imines with an oxygen atom connected to the carbon atom of the carbon-nitrogen double bond. This structural feature places this compound within a specialized category of compounds that exhibit both electrophilic and nucleophilic characteristics. The hydrochloride salt form is particularly common for imidate compounds, as these salts are typically generated through the Pinner reaction, where nitriles react with alcohols under acidic conditions to form imidate hydrochloride salts, often referred to as Pinner salts. The compound's classification as a specialty material in commercial databases reflects its specialized applications in research and development settings.

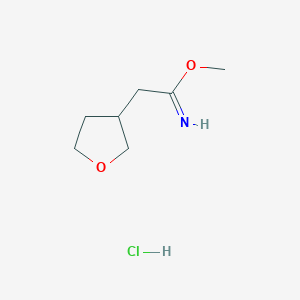

Molecular Structure and Formula (C7H14ClNO2)

The molecular formula C7H14ClNO2 accurately represents the composition of this compound, encompassing seven carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The structural architecture of this compound features a tetrahydrofuran ring, which is a five-membered saturated cyclic ether with the systematic name oxolane. Tetrahydrofuran itself is characterized by the molecular formula C4H8O and serves as a polar aprotic solvent with significant importance in organic chemistry applications. The integration of this cyclic ether moiety into the imidate structure creates a unique molecular framework that combines the properties of both functional groups.

The imidate functional group present in this compound exhibits the general structure R-C(=NR')OR'', where the carbon-nitrogen double bond is characteristic of this class of compounds. In the specific case of this compound, the imidate group is attached to a methylene spacer that connects to the 3-position of the tetrahydrofuran ring. This positional relationship is crucial for the compound's reactivity and potential applications in synthetic chemistry. The hydrochloride salt formation involves the protonation of the imidate nitrogen, creating a positively charged species that is balanced by the chloride anion, resulting in enhanced stability and improved handling characteristics compared to the free base form.

The three-dimensional structure of the compound allows for multiple conformational arrangements due to the flexibility of both the tetrahydrofuran ring and the methylene linker. The tetrahydrofuran ring can adopt envelope or half-chair conformations, which influence the overall molecular geometry and potentially affect the compound's reactivity in various chemical transformations. The presence of multiple heteroatoms (nitrogen and oxygen) within the molecular structure creates opportunities for hydrogen bonding and coordination with metal centers, features that are exploited in various synthetic applications.

CAS Registry Numbers (1417805-94-7, 1803584-59-9)

The Chemical Abstracts Service registry numbers associated with this compound provide unique identifiers for this compound in chemical databases and literature. The primary CAS number 1803584-59-9 is specifically assigned to this compound, as confirmed by multiple chemical suppliers and databases. This registry number serves as a definitive identifier that distinguishes this particular compound from structurally related materials and ensures accurate communication within the scientific community.

It is important to note that the CAS number 1417805-94-7, while sharing the same molecular formula C7H14ClNO2, actually corresponds to a different compound: 2-methylpiperidine-4-carboxylic acid hydrochloride. This distinction highlights the importance of using precise CAS registry numbers when identifying chemical compounds, as multiple substances can share identical molecular formulas while possessing entirely different structures and properties. The molecular formula similarity between these compounds demonstrates the complexity of chemical nomenclature and the critical role that CAS numbers play in avoiding confusion in chemical literature and commerce.

The assignment of distinct CAS numbers to compounds with identical molecular formulas reflects the fundamental principle that chemical identity is determined by molecular structure rather than elemental composition alone. This principle is particularly relevant in the case of isomeric compounds or structurally unrelated substances that happen to contain the same number and types of atoms. The CAS registry system's approach to compound identification ensures that each unique molecular structure receives its own identifier, facilitating accurate database searches, regulatory compliance, and scientific communication.

Historical Context in Organic Chemistry

The historical development of imidate chemistry can be traced back to the pioneering work of Adolf Pinner, who first described the acid-catalyzed reaction of nitriles with alcohols to form imino ester salts in 1877. Pinner's discovery of what became known as the Pinner reaction established the foundation for imidate synthesis and demonstrated the formation of crystalline imidate hydrochloride products, which were subsequently termed Pinner salts. This seminal work provided the first systematic approach to preparing imidate compounds and laid the groundwork for understanding their unique chemical properties and synthetic utility.

The evolution of imidate chemistry throughout the twentieth century was marked by the development of various synthetic methodologies and the recognition of imidates as versatile intermediates in organic synthesis. The Overman rearrangement, developed as a diastereoselective sigmatropic rearrangement of allylic alcohols through imidate intermediates, exemplifies the sophisticated applications that emerged from early imidate chemistry. This reaction demonstrates the thermal conversion of trichloroacetimidates to allylic trichloroacetamides through a concerted six-membered chair-like transition state, showcasing the stereochemical control possible with imidate-based transformations.

The historical context of tetrahydrofuran chemistry is equally significant, as this cyclic ether has served as both a solvent and a synthetic building block since its early preparation and characterization. Tetrahydrofuran's role as a polar aprotic solvent has made it indispensable in organometallic chemistry and various synthetic transformations, while its incorporation into complex molecular structures has expanded the repertoire of available synthetic intermediates. The combination of imidate and tetrahydrofuran functionalities in this compound represents a convergence of these two important areas of organic chemistry.

The development of modern Lewis acid-promoted variations of the Pinner reaction has further expanded the scope of imidate synthesis, allowing for milder reaction conditions and broader substrate compatibility. These methodological advances have made imidate compounds more accessible to synthetic chemists and have contributed to renewed interest in their applications. The historical progression from Pinner's original acid-catalyzed methodology to contemporary metal-catalyzed approaches illustrates the continuous evolution of synthetic organic chemistry and the enduring importance of imidate compounds as synthetic intermediates.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its unique structural features and versatile reactivity patterns that position it as an emerging synthon for nitrogen-containing heterocycles. Recent research has highlighted the exceptional potential of imidate compounds as building blocks for the synthesis of diverse classes of nitrogen heterocycles through carbon-nitrogen annulation reactions under various catalytic conditions. The compound's ability to serve as both an electrophile and a nucleophile enhances its versatility compared to traditional amide-based synthons, opening new avenues for synthetic methodology development.

The electronic reactivity of imidates has been particularly exploited in the formation of saturated and unsaturated nitrogen heterocycles such as oxazolines, oxazines, quinazolines, isoquinolines, imidazoles, and triazoles. In these transformations, imidate motifs function as soft nucleophiles that coordinate with transition metals to form stable five-membered metallacycles, which subsequently activate proximal carbon-hydrogen bonds and facilitate annulation reactions. This coordination behavior represents a significant advantage over amide-based substrates, as the imidate functionality provides more favorable binding characteristics with metal centers.

The compound's significance extends to its role in radical-mediated synthetic transformations, where imidate precursors can generate nitrogen radicals in situ under appropriate conditions. These nitrogen radicals participate in carbon-nitrogen bond formation through 1,5-hydrogen atom transfer processes, providing alternative pathways for heterocycle synthesis that complement metal-catalyzed approaches. The dual reactivity modes available to imidate compounds – both coordination-based and radical-mediated – significantly expand their synthetic utility and contribute to their growing importance in modern organic synthesis.

Current research trends emphasize the development of novel synthetic methodologies that exploit the unique properties of imidate compounds, with particular focus on asymmetric synthesis and the construction of complex molecular architectures. The integration of tetrahydrofuran functionality into imidate structures, as exemplified by this compound, provides additional opportunities for synthetic manipulation and stereochemical control. This combination of functional groups creates possibilities for cascade reactions and multi-step synthetic sequences that can efficiently construct complex molecular frameworks from relatively simple starting materials.

The ongoing investigation of imidate chemistry in academic and industrial research settings reflects the continued recognition of these compounds as valuable synthetic tools. The development of new catalytic systems, reaction conditions, and substrate combinations continues to expand the scope of imidate-based transformations, ensuring their continued relevance in synthetic organic chemistry. The specific structural features of this compound position it as a representative example of the sophisticated imidate compounds that are driving innovation in heterocycle synthesis and methodology development.

Properties

IUPAC Name |

methyl 2-(oxolan-3-yl)ethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-9-7(8)4-6-2-3-10-5-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXBGNWNVKWVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CC1CCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-59-9 | |

| Record name | 3-Furanethanimidic acid, tetrahydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride typically involves the reaction of tetrahydrofuran derivatives with methyl acetimidate. One common method includes the use of acid catalysts to facilitate the reaction, ensuring high yields and purity. The reaction conditions often require controlled temperatures and specific solvents to optimize the reaction rate and product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the tetrahydrofuran ring.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols or hydrocarbons.

Scientific Research Applications

Biological Activities

Recent studies have indicated that methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride exhibits significant biological activity:

- Antitumor Properties : Research has shown that this compound can inhibit tumor growth in various cancer models, making it a candidate for further development in cancer therapies.

- Antiviral Activity : Preliminary studies suggest efficacy against viruses such as HIV and hepatitis B, indicating its potential role in antiviral drug development.

Applications in Medicinal Chemistry

This compound is primarily utilized as a reagent in the synthesis of bioactive compounds. Its unique structural features allow for distinct reactivity patterns advantageous for creating therapeutic agents. The compound is being explored for its potential applications in:

- Drug Discovery : Its ability to interact with biological targets suggests it could lead to new drug candidates.

- Bioconjugation : The compound's functional groups make it suitable for bioconjugation processes, which are essential in developing targeted therapies.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antitumor Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against specific cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

- Antiviral Studies : Research highlighted its potential as an antiviral agent, where it was tested against HIV-infected cell lines and showed a reduction in viral load, indicating its mechanism may involve interference with viral replication processes .

Mechanism of Action

The mechanism by which Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Key Observations:

Methyl vs. Ethyl Acetimidate Hydrochlorides :

- Methyl acetimidate hydrochloride (CAS 14777-27-6) is more reactive in nucleophilic substitutions due to the smaller methyl group, enabling faster reaction kinetics compared to its ethyl counterpart (CAS 2208-07-3) .

- Ethyl acetimidate hydrochloride is preferred in hydroximate synthesis, as demonstrated in the preparation of ethyl acetohydroximate (EAH) via hydroxylamine addition .

THF-Containing Analogues :

- The THF-3-yl group in methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride introduces chirality and steric hindrance, which can influence enantioselectivity in catalytic reactions. This contrasts with tetrahydrofurfuryl acrylate (CAS 2399-48-6), where the THF group enhances polymer flexibility but lacks imidate reactivity .

- (Tetrahydrofuran-3-yl)methanamine hydrochloride (CAS 184950-35-4) shares the THF-3-yl motif but serves as a primary amine source rather than an imidate ester, limiting its utility in cycloaddition reactions .

Table 2: Reaction Performance Comparison

- Hydroxylamine Reactivity : Ethyl acetimidate hydrochloride outperforms methyl derivatives in hydroximate synthesis due to reduced steric hindrance from the ethyl group .

- Cycloaddition Potential: Methyl acetimidate hydrochloride is less reactive in 2,3-cycloadditions compared to methyl 2-(1-ethoxyethylideneamino)acetate (MEEA), a related imidate ester used in green fluorescent protein chromophore synthesis . The THF-3-yl substituent may further modulate reactivity, though experimental data are lacking.

Biological Activity

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride is a compound with notable biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis, and potential applications, supported by research findings and data tables.

This compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₅NO₂Cl

- Appearance : White to off-white powder

- Solubility : Soluble in water and methanol

- Melting Point : 139-142°C

- Boiling Point : Approximately 331.2°C

- Density : 1.14 g/cm³

This compound is primarily used as a reagent in organic synthesis, facilitating the production of various chemical compounds, particularly in drug discovery contexts.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Properties : Studies suggest its potential utility in cancer treatment.

- Antiviral Activity : It shows promise against viruses such as HIV and hepatitis B.

The compound's unique imidate functionality allows for distinct reactivity patterns, making it advantageous in medicinal applications.

Current research focuses on elucidating the mechanism of action of this compound. Interaction studies are underway to explore its efficacy against various biological targets, particularly how it interacts with enzymes or receptors that are relevant to its therapeutic effects.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods. A common pathway involves the reaction of tetrahydrofuran with ethyl chloroformate in the presence of a base such as triethylamine, followed by treatment with methylamine hydrochloride.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is provided below:

| Compound Name | Molecular Formula | Key Properties/Uses |

|---|---|---|

| Methyl 2-(tetrahydrofuran-2-yl)acetate | C₇H₁₂O₃ | Used in organic synthesis; less biological activity compared to the target compound. |

| Tetrahydrofuran-3-ylmethanamine hydrochloride | C₇H₁₅ClN | Exhibits different biological activities; used primarily as an intermediate in synthesis. |

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Antitumor Activity : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

- Antiviral Studies : Research indicated that it could reduce viral loads in cell cultures infected with HIV and hepatitis B, showcasing its antiviral properties.

- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile under standard laboratory conditions; however, caution is advised during handling due to potential exposure risks.

Q & A

Q. What synthetic methodologies are established for Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride?

A common approach involves condensation reactions between glycinate derivatives and imidate precursors. For example, analogous syntheses use methyl glycinate hydrochloride and ethyl acetimidate hydrochloride under basic catalysis (e.g., K₂CO₃) to form imidate intermediates . Modifications may include substituting the tetrahydrofuran-3-yl group during the reaction sequence. Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt.

Q. How should researchers characterize the purity of this compound?

High-performance liquid chromatography (HPLC) with tetrahydrofuran-containing mobile phases (e.g., 14:40:46 tetrahydrofuran/buffer/acetonitrile) is effective for purity assessment . Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification. Residual solvents should be quantified using gas chromatography (GC) per ICH guidelines .

Q. What storage conditions ensure compound stability?

While structurally similar imidate salts are stable at room temperature when sealed in dry environments , derivatives with labile functional groups may require storage at -20°C to prevent hydrolysis . Pre-use analysis (e.g., TLC or HPLC) is advised to confirm integrity after prolonged storage.

Advanced Research Questions

Q. How can reaction parameters minimize racemization during synthesis?

Racemization risks arise in steps involving chiral centers. Strategies include:

- Using low-temperature conditions (<0°C) during nucleophilic substitutions.

- Employing chiral auxiliaries or catalysts to enforce stereochemical control.

- Monitoring enantiomeric excess via chiral HPLC or polarimetry. Solvent choice (e.g., 2-Methyltetrahydrofuran) may also influence steric interactions .

Q. What solvent systems reduce residual impurities in the final product?

Residual solvents like 2-Methyltetrahydrofuran must adhere to ICH Permitted Daily Exposure (PDE) limits (7.4 mg/day). Azeotropic distillation with low-boiling solvents (e.g., dichloromethane) or vacuum drying at 40–50°C effectively reduces residues . Post-synthesis washes with non-polar solvents (e.g., hexane) can further purify the hydrochloride salt.

Q. How does the tetrahydrofuran-3-yl moiety influence biological activity?

The tetrahydrofuran ring enhances lipophilicity, potentially improving membrane permeability in drug delivery systems. Computational modeling (e.g., molecular docking) can predict interactions with biological targets, while in vitro assays (e.g., enzyme inhibition studies) validate activity. For example, fluorinated analogs of tetrahydrofuran derivatives show enhanced binding affinity in receptor studies .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

- Reaction exotherms : Controlled addition of reagents and cooling systems mitigate thermal runaway.

- Byproduct formation : Optimizing stoichiometry and reaction time reduces side products.

- Purification scalability : Transitioning from column chromatography to crystallization or centrifugal partitioning chromatography improves yield reproducibility .

Data Contradiction Analysis

Q. Discrepancies in reported stability: How to reconcile room-temperature vs. -20°C storage recommendations?

Stability depends on the compound’s hygroscopicity and functional group lability. While some hydrochloride salts remain stable at room temperature in anhydrous conditions , others (e.g., peptide-conjugated imidates) require sub-zero storage to prevent hydrolysis . Pre-experiment stability tests under intended storage conditions are critical.

Methodological Best Practices

Q. How to design stability studies under varying pH and temperature?

- Accelerated degradation studies : Expose the compound to pH 3–9 buffers at 40–60°C for 1–4 weeks.

- Analytical endpoints : Monitor degradation via HPLC peak area reduction or new impurity formation.

- Kinetic modeling : Use Arrhenius equations to predict shelf life at standard storage temperatures .

Q. What in vitro assays are suitable for studying its mechanism of action?

- Cellular uptake assays : Fluorescent labeling (e.g., BODIPY tags) tracks intracellular localization.

- Enzyme inhibition : Use purified enzymes (e.g., kinases) with spectrophotometric or fluorogenic substrates.

- Protein binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.